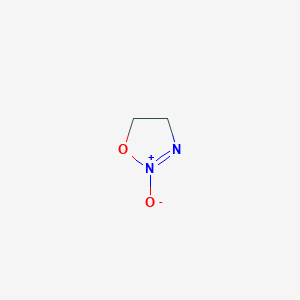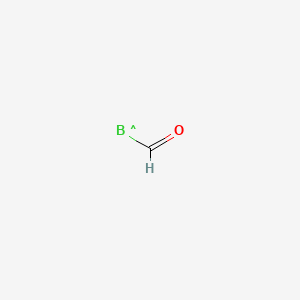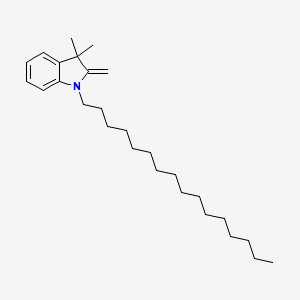
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a brominated naphthalene ring attached to a beta-alanine moiety, which is further stabilized as a sodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1-naphthyl)-beta-alanine involves several steps. Initially, 5-bromo-1-naphthylamine is synthesized through the bromination of 1-naphthylamine. This intermediate is then reacted with beta-alanine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt undergoes various chemical reactions, including:
Oxidation: The brominated naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-naphthyl-beta-alanine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1-naphthyl-beta-alanine.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt exerts its effects involves interactions with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the beta-alanine moiety can interact with enzymes, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-1-naphthyl)-beta-alanine
- N-(5-Bromo-1-naphthyl)-glycine
- N-(5-Bromo-1-naphthyl)-valine
Uniqueness
N-(5-Bromo-1-naphthyl)-beta-alanine sodium salt is unique due to its specific combination of a brominated naphthalene ring and a beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced stability and solubility, particularly in aqueous environments .
Properties
CAS No. |
34592-40-0 |
|---|---|
Molecular Formula |
C13H11BrNNaO2 |
Molecular Weight |
316.12 g/mol |
IUPAC Name |
sodium;3-[(5-bromonaphthalen-1-yl)amino]propanoate |
InChI |
InChI=1S/C13H12BrNO2.Na/c14-11-5-1-4-10-9(11)3-2-6-12(10)15-8-7-13(16)17;/h1-6,15H,7-8H2,(H,16,17);/q;+1/p-1 |
InChI Key |
RRIDKYHXOCWSLJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)NCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


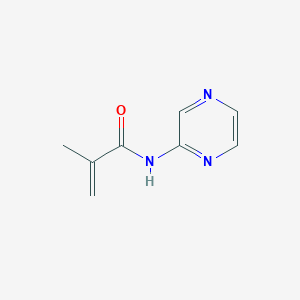
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
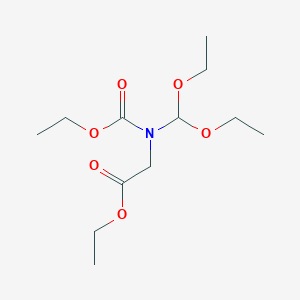
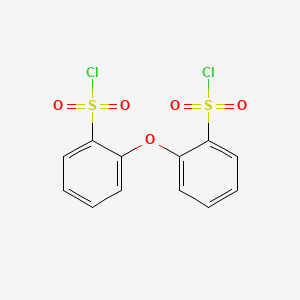
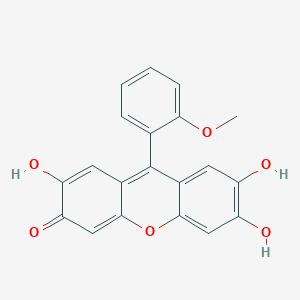
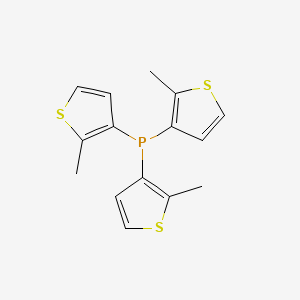
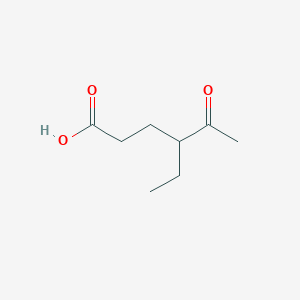
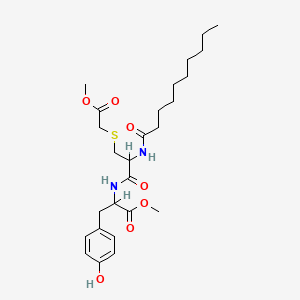
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
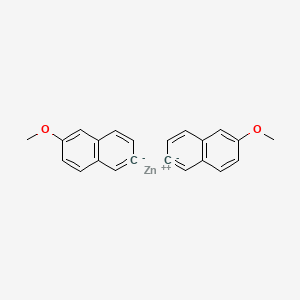
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
